

# Fomivirsen Sodium: A Technical Overview of its Chemical Structure and Synthesis

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#### Introduction

**Fomivirsen sodium**, marketed under the trade name Vitravene, holds a significant place in pharmaceutical history as the first antisense oligonucleotide therapeutic approved by the U.S. Food and Drug Administration (FDA) in 1998.[1][2] It was indicated for the local treatment of cytomegalovirus (CMV) retinitis in patients with AIDS, particularly for those who were unresponsive to or intolerant of other therapies.[3][4][5] Fomivirsen's mechanism of action is based on the principles of antisense technology, specifically targeting and inhibiting the replication of human cytomegalovirus (HCMV).[4][6] This document provides a detailed examination of the chemical structure, synthesis, and mechanism of action of **fomivirsen sodium**.

## **Chemical Structure**

Fomivirsen is a 21-base phosphorothioate oligodeoxynucleotide.[2][7] The phosphorothioate modification, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, confers resistance to degradation by nucleases, thereby increasing its in vivo stability.[1]

The specific nucleotide sequence of fomivirsen is: 5'-GCG TTT GCT CTT CTT GCG-3'[1] [2]



This sequence is complementary to the messenger RNA (mRNA) transcripts of the major immediate-early region 2 (IE2) of human CMV.[4][8] The binding of fomivirsen to this target mRNA sequence inhibits the synthesis of essential viral proteins, thus disrupting the viral replication cycle.[4][9]

Below is a diagram representing the simplified structure of Fomivirsen.



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Caption: Simplified structure of Fomivirsen, a 21-mer phosphorothioate oligonucleotide.

**Physicochemical Properties** 

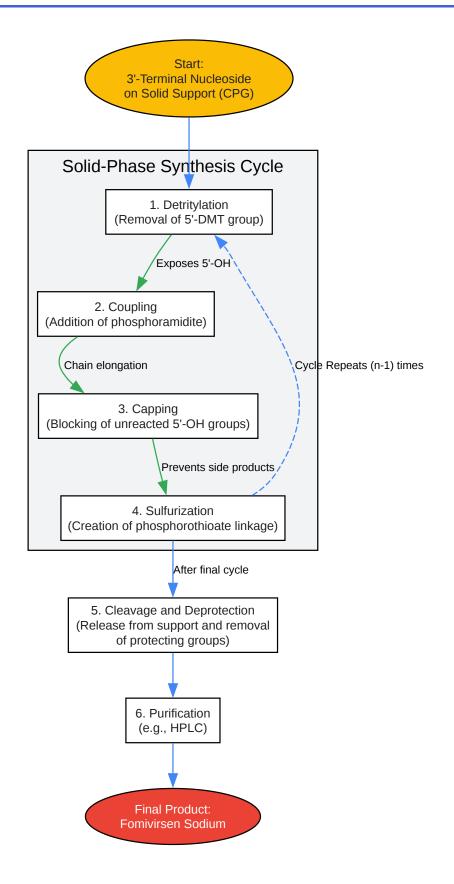
Property	Value	Reference
Molecular Formula	C204H243N63Na20O114P20 S20	[10]
Molecular Weight	7122 g/mol	[10]
Sequence	5'-GCG TTT GCT CTT CTT CTT GCG-3'	[1][2]
Backbone	Phosphorothioate	[1]
Length	21 nucleotides	[2][4]

# **Synthesis of Fomivirsen Sodium**

The synthesis of fomivirsen, like other therapeutic oligonucleotides, is achieved through automated solid-phase phosphoramidite chemistry. This method allows for the sequential addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG).[11][12] The synthesis proceeds in the 3' to 5' direction.

The following diagram illustrates the key steps in the synthesis cycle.





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Caption: Workflow for the solid-phase synthesis of Fomivirsen.



## **Experimental Protocol for Synthesis**

The following provides a generalized protocol for the solid-phase synthesis of fomivirsen.

- Preparation of the Solid Support: The synthesis begins with the first nucleoside (Guanosine) covalently attached to a solid support, such as controlled pore glass (CPG), via its 3'-hydroxyl group. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group.[11]
- Synthesis Cycle:
  - Step 1: Detritylation: The DMT protecting group on the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[13] This exposes the 5'-hydroxyl group for the next coupling reaction.
  - Step 2: Coupling: The next phosphoramidite monomer (in this case, Cytidine phosphoramidite) is activated with a catalyst like tetrazole and added to the reaction vessel. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[13]
  - Step 3: Capping: To prevent the formation of deletion mutants (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are blocked or "capped" by acetylation using reagents such as acetic anhydride and N-methylimidazole.
  - Step 4: Sulfurization: This is a critical step for fomivirsen. Instead of the standard oxidation step which would create a natural phosphodiester bond, a sulfurizing agent (e.g., 3H-1,2benzodithiol-3-one 1,1-dioxide, also known as Beaucage reagent) is used to convert the unstable phosphite triester linkage to a more stable phosphorothioate triester.[13]
- Iteration: The four steps of the synthesis cycle are repeated for each subsequent nucleotide in the fomivirsen sequence until the full 21-base oligonucleotide is assembled.
- Cleavage and Deprotection: After the final cycle, the completed oligonucleotide is cleaved from the solid support using a strong base, typically concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.[11] This treatment also removes the protecting groups from the phosphate backbone and the nucleobases.



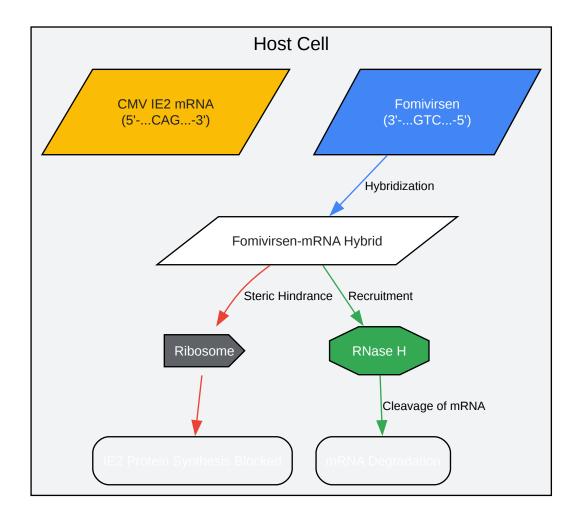
- Purification: The crude fomivirsen product is purified to remove shorter sequences, residual protecting groups, and other impurities. This is commonly achieved using high-performance liquid chromatography (HPLC) or gel electrophoresis.[11]
- Final Processing: The purified oligonucleotide is desalted and lyophilized to yield the final product, **fomivirsen sodium**.

#### **Mechanism of Action**

Fomivirsen functions via an antisense mechanism to inhibit CMV replication. The process is initiated by the hybridization of fomivirsen to its complementary mRNA sequence within the major immediate-early region 2 (IE2) of the virus.[4][8] This binding event sterically hinders the translation of the IE2 proteins, which are crucial for the regulation of viral gene expression and are essential for viral replication.[3][4] Additionally, the DNA-RNA hybrid formed between fomivirsen and the target mRNA can be a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand of such hybrids, leading to the degradation of the target mRNA.[3][9]

The following diagram illustrates the antisense mechanism of action.





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Caption: Antisense mechanism of action of Fomivirsen.

# **Clinical and In Vitro Efficacy Data**

Fomivirsen demonstrated efficacy in inhibiting CMV replication both in vitro and in clinical trials.



Parameter	Value	Condition/Study	Reference
In Vitro EC50	0.03 - 0.2 μΜ	Various cell lines	[4][5]
In Vitro EC50	~0.34 ± 0.25 μM	Human fibroblast cell lines	[4][8]
Median Time to Progression	71 days	Newly diagnosed CMV retinitis (immediate treatment group)	[6][14]
Median Time to Progression	13 days	Newly diagnosed CMV retinitis (deferred treatment group)	[14]
Median Time to Progression	90 days	Advanced/refractory CMV retinitis (330 μg dose)	[6]
Median Time to Progression	106 - 267 days	Refractory CMV retinitis (USA/Brazilian study)	[15]
Half-life (human vitreous)	~55 hours	Following intravitreal injection	[4][7]
Half-life (monkey retina)	78 hours	Following 115 μg dose	[6][7]

### Conclusion

**Fomivirsen sodium** was a pioneering therapeutic that validated the potential of antisense technology for treating human diseases. Its design as a phosphorothioate oligonucleotide provided the necessary stability for therapeutic effect, and its synthesis via solid-phase phosphoramidite chemistry established a scalable manufacturing process for this class of drugs. Although it was eventually withdrawn from the market due to the success of highly active antiretroviral therapy (HAART) which dramatically reduced the incidence of CMV retinitis in AIDS patients, the development and approval of fomivirsen paved the way for a new generation of oligonucleotide-based medicines.[1][2] The technical principles underlying its



structure, synthesis, and mechanism of action continue to be relevant for researchers and professionals in the field of drug development.

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